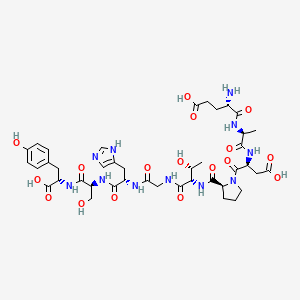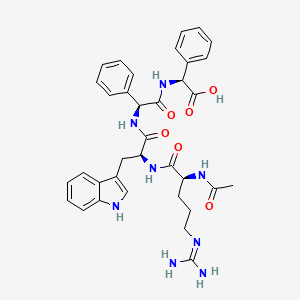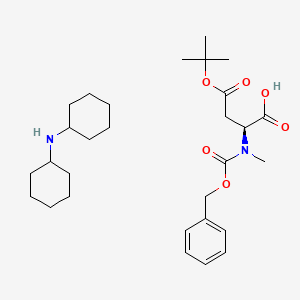
Z-N-Me-Asp(OtBu)-OH DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-N-Me-Asp(OtBu)-OH DCHA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a derivative of the amino acid aspartic acid and is commonly used as a tool to study the function of glutamate receptors in the brain.
Mécanisme D'action
Z-N-Me-Asp(OtBu)-OH DCHA acts as a selective agonist of the NMDA receptor, meaning that it binds to and activates this receptor. This activation results in the opening of ion channels and the influx of calcium ions into the cell, leading to the initiation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of NMDA receptors by Z-N-Me-Asp(OtBu)-OH DCHA has several biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of gene expression, and the promotion of neuronal survival and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Z-N-Me-Asp(OtBu)-OH DCHA in lab experiments is its high selectivity for the NMDA receptor, which allows for more precise and controlled studies of this receptor's function. However, one limitation of using this compound is its relatively short half-life, which can make it challenging to maintain stable concentrations over long periods.
Orientations Futures
There are several potential future directions for the use of Z-N-Me-Asp(OtBu)-OH DCHA in scientific research. These include the development of more potent and selective derivatives, the investigation of its effects on other glutamate receptors, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, further studies are needed to better understand the mechanisms underlying its effects on synaptic plasticity and neuronal survival.
Méthodes De Synthèse
The synthesis of Z-N-Me-Asp(OtBu)-OH DCHA involves several steps, including the protection of the carboxylic acid group, the coupling of the protected aspartic acid derivative with a protected amino acid, and the deprotection of the resulting compound. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
Z-N-Me-Asp(OtBu)-OH DCHA has been extensively used in scientific research to study the function of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes, including learning and memory, and is implicated in several neurological disorders, such as Alzheimer's disease and epilepsy.
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,20,21);11-13H,1-10H2/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIXCSIGDUSBDL-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


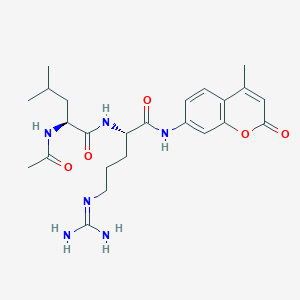

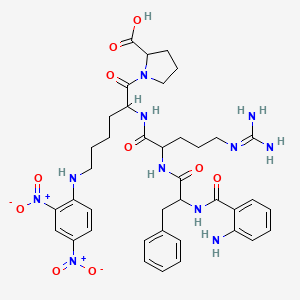

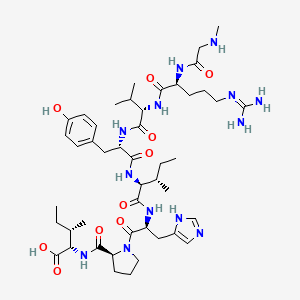
![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B612786.png)
![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)
